

Physical and chemical properties of 8-Chloroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloroquinoline-2-carboxylic acid

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An In-depth Technical Guide to 8-Chloroquinoline-2-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **8-Chloroquinoline-2-carboxylic acid**. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core characteristics, reactivity, analytical protocols, and applications as a key synthetic intermediate. The narrative integrates field-proven insights with established scientific data to serve as an authoritative resource for laboratory and development settings.

Core Compound Profile and Physicochemical Properties

8-Chloroquinoline-2-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.^[1] The presence of a chlorine atom at the 8-position and a carboxylic acid at the 2-position provides distinct electronic properties and versatile chemical handles for synthetic elaboration, making it a valuable precursor in the discovery of novel therapeutics.^{[1][2]}

Compound Identification

Identifier	Data	Source
IUPAC Name	8-chloroquinoline-2-carboxylic acid	PubChemLite
Molecular Formula	C ₁₀ H ₆ ClNO ₂	[3]
CAS Number	21644-10-6 (Verified for this isomer)	N/A
Molecular Weight	207.61 g/mol	[4]
Monoisotopic Mass	207.00871 Da	

Physical Properties

Quantitative experimental data for this specific isomer is not broadly published. The properties listed are based on data for closely related isomers and supplier technical sheets. Researchers should verify these properties on their specific batch of material.

Property	Value	Notes
Appearance	White to off-white or pale yellow solid/powder	Typical appearance for quinoline carboxylic acids.[5]
Melting Point	Not specified; likely >200 °C	Quinoline carboxylic acids are typically high-melting solids.
Solubility	Soluble in organic solvents like DMSO, DMF; sparingly soluble in alcohols; generally insoluble in water.	The carboxylic acid group provides some polarity, but the chlorinated bicyclic ring system dominates.
pKa	Not specified	The carboxylic acid proton is expected to be acidic (pKa ~3-4), while the quinoline nitrogen is weakly basic.

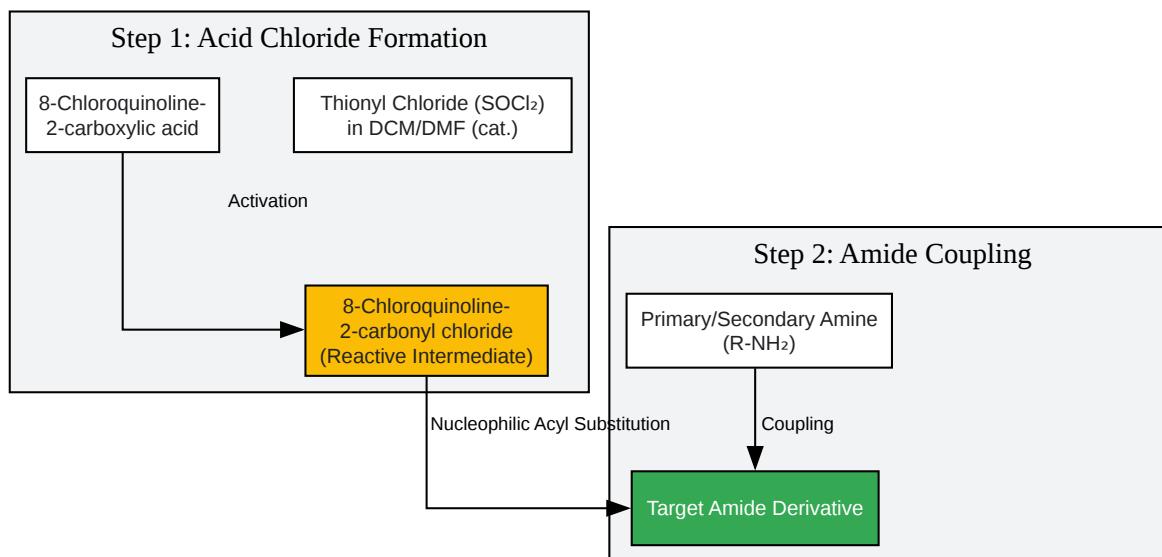
Chemical Properties and Synthetic Reactivity

The reactivity of **8-Chloroquinoline-2-carboxylic acid** is dictated by its two primary functional groups: the carboxylic acid and the chloro-substituted quinoline ring.

- **Carboxylic Acid Group:** This is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, most commonly esters and amides, via activation with reagents like thionyl chloride (SOCl_2) or coupling agents such as TBTU.[6][7] This pathway is fundamental to its application in drug discovery, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
- **Quinoline Ring System:** The quinoline core is an electron-deficient aromatic system. The chlorine atom at the C8 position is generally stable but can potentially participate in nucleophilic aromatic substitution reactions under specific, often harsh, conditions. The aromatic rings can also undergo electrophilic substitution, although the reaction is influenced by the deactivating nature of the carboxylic acid and chloro substituents.

Workflow: Synthesis of an Amide Derivative

The conversion of the carboxylic acid to an amide is a cornerstone reaction for this scaffold. This workflow illustrates a standard and reliable protocol.



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Caption: General workflow for the synthesis of amide derivatives.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **8-Chloroquinoline-2-carboxylic acid**.

- ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show a very broad singlet for the carboxylic acid proton (>13 ppm). The aromatic region (7.5-9.0 ppm) would display a series of doublets and triplets corresponding to the five protons on the quinoline ring system, with coupling patterns indicative of their positions.
- ¹³C NMR (Carbon NMR): The spectrum would show 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). The remaining nine signals in the aromatic region (approx. 120-150 ppm) would correspond to the carbons of the quinoline ring.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic ring (~1450-1600 cm⁻¹).^[8]
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻. The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive characteristic.^[9]

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for obtaining a high-quality proton NMR spectrum.

- Material Preparation: Ensure the sample of **8-Chloroquinoline-2-carboxylic acid** is dry. Traces of water can exchange with the carboxylic acid proton, leading to peak broadening or disappearance. Use an oven-dried NMR tube.

- Causality: Removing residual water and solvent is critical for accurate integration and observation of labile protons.
- Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into the NMR tube.
- Causality: An appropriate concentration ensures good signal-to-noise without causing solubility issues or line broadening.
- Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for carboxylic acids as it effectively solvates the molecule and slows the exchange rate of the acidic proton, allowing for its observation.
- Causality: The choice of a deuterated solvent is mandatory to avoid large solvent peaks overwhelming the analyte signals.
- Dissolution: Gently vortex or sonicate the sample until the solid is fully dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
- Trustworthiness: This step validates that a homogenous solution has been prepared, which is essential for acquiring a high-resolution spectrum.
- Internal Standard (Optional but Recommended): Add a small, known quantity of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
- Causality: TMS provides a 0.00 ppm reference point for accurate chemical shift calibration.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters for a ¹H experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Causality: Standard acquisition parameters are optimized for routine analysis, but may need adjustment based on sample concentration.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **8-Chloroquinoline-2-carboxylic acid** is not readily available, data from closely related chloroquinoline carboxylic acids provide necessary

guidance.

- Hazard Classification: Based on analogues, the compound should be handled as harmful and an irritant.[10][4][11]
 - H315: Causes skin irritation.[4][11]
 - H319: Causes serious eye irritation.[10][4][11]
 - H335: May cause respiratory irritation.[4][11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
 - Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.[11]
 - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, an approved particulate respirator may be necessary.[13]
- Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

8-Chloroquinoline-2-carboxylic acid is not typically an end-product but rather a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.

- Antimicrobial and Antiviral Agents: The quinoline core is present in many antimicrobial drugs. Derivatives of 8-hydroxyquinoline (a related scaffold) have shown activity against various viruses and fungi.[6]
- Anticancer Therapeutics: Quinoline-2-carboxylic acid derivatives have been investigated for their cytotoxic effects against cancer cell lines, with some compounds showing the ability to

induce apoptosis.[1][2]

- Metal Ion Chelation: The 8-hydroxyquinoline scaffold, a close analogue, is a well-known metal chelator.[6][14] While the 8-chloro derivative lacks the hydroxyl group for strong chelation, its derivatives can be designed to coordinate with metal ions, a property relevant in designing certain enzyme inhibitors or diagnostic agents.[15][16]

Conclusion

8-Chloroquinoline-2-carboxylic acid is a versatile and valuable building block for chemical and pharmaceutical research. Its defined reactive handles allow for predictable and efficient synthetic transformations, primarily in the generation of amide and ester libraries for biological screening. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge necessary for researchers to leverage this compound in their pursuit of novel chemical entities.

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- To cite this document: BenchChem. [Physical and chemical properties of 8-Chloroquinoline-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1503654#physical-and-chemical-properties-of-8-chloroquinoline-2-carboxylic-acid]

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